molecular formula C12H25K2O3P B12656958 Potassium dodecyl phosphonate CAS No. 61392-12-9

Potassium dodecyl phosphonate

Cat. No.: B12656958
CAS No.: 61392-12-9
M. Wt: 326.50 g/mol
InChI Key: KESUNFVRJDWLHY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium dodecyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to biochemical, thermal, and photochemical decomposition . This compound is typically used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

The synthesis of potassium dodecyl phosphonate generally involves the reaction of dodecyl alcohol with phosphorus trichloride, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .

Chemical Reactions Analysis

Potassium dodecyl phosphonate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

Potassium dodecyl phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium dodecyl phosphonate involves its interaction with specific molecular targets, such as enzymes and cellular membranes. The compound’s phosphonate group can mimic phosphate, allowing it to inhibit enzymes that rely on phosphate for their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Potassium dodecyl phosphonate is unique among phosphonates due to its long alkyl chain, which imparts specific hydrophobic properties. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and biological activities.

Properties

CAS No.

61392-12-9

Molecular Formula

C12H25K2O3P

Molecular Weight

326.50 g/mol

IUPAC Name

dipotassium;dodecyl-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C12H27O3P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2

InChI Key

KESUNFVRJDWLHY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.